Ethinyl Estradiol is a synthetic derivative of estradiol, characterized by the presence of an ethynyl group at the C17 position. This modification enhances its oral bioavailability and metabolic stability compared to natural estradiol. Ethinyl Estradiol is typically administered in combination with progestins for contraceptive purposes and is also used in hormone replacement therapy and the treatment of certain hormone-sensitive cancers .
EE mimics the effects of natural estradiol by binding to estrogen receptors (ERs) alpha and beta in various tissues []. This binding triggers changes in gene expression, leading to a cascade of effects that prevent ovulation, thicken cervical mucus to impede sperm passage, and regulate the uterine lining [].
Ethinyl Estradiol undergoes various metabolic transformations primarily in the liver. Key reactions include:
Ethinyl Estradiol acts primarily as an agonist of estrogen receptors (ERα and ERβ), influencing various physiological processes. Its biological activities include:
Ethinyl Estradiol's potency as an estrogen receptor agonist makes it effective for therapeutic applications but also raises concerns about side effects such as thromboembolic events .
The synthesis of Ethinyl Estradiol typically involves:
This synthetic pathway allows for the production of Ethinyl Estradiol with high purity and yield .
Ethinyl Estradiol has several key applications:
Ethinyl Estradiol can interact with various medications and substances:
Several compounds share structural similarities with Ethinyl Estradiol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Estradiol | Natural estrogen | Lower oral bioavailability compared to Ethinyl Estradiol |
Estrone | Precursor to estradiol | Less potent than Ethinyl Estradiol |
Mestranol | Ethinyl derivative | Used in some contraceptive formulations |
Dienogest | Progestogen with estrogenic properties | Primarily used for contraception |
Norethisterone | Progestogen | Often combined with estrogens for contraceptive use |
Ethinyl Estradiol stands out due to its enhanced oral bioavailability and metabolic stability compared to natural estrogens. This makes it particularly effective for use in oral contraceptives while also being associated with a higher risk of certain side effects like venous thromboembolism .
The solubility characteristics of ethinyl estradiol demonstrate a pronounced preference for organic solvents over aqueous media, reflecting its lipophilic nature. In aqueous systems, ethinyl estradiol exhibits limited solubility, with values ranging from 4.8 to 11.3 milligrams per liter at 27°C [5]. Alternative measurements report even lower aqueous solubility at 0.01 milligrams per milliliter at room temperature [6], emphasizing the compound's hydrophobic character.
Organic solvents provide significantly enhanced solubility for ethinyl estradiol. Ethanol demonstrates excellent solubility capacity, with reported values of 30 milligrams per milliliter [7] and 50 milligrams per milliliter at 25°C [8]. Dimethyl sulfoxide and dimethyl formamide both achieve solubility levels of 20 milligrams per milliliter at room temperature [7]. These high organic solubility values are essential for pharmaceutical formulation development and analytical method preparation.
For analytical applications requiring aqueous-based systems, solubility enhancement strategies have been developed. A mixed solvent system consisting of ethanol and phosphate buffered saline in a 1:7 ratio achieves ethinyl estradiol solubility of 0.125 milligrams per milliliter [7]. Methanol provides limited solubility, described as sparingly soluble with a ratio of 1 part ethinyl estradiol in 6 parts methanol [5] [9].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | 4.8-11.3 mg/L | 27°C | [5] |
Water (alternative measurement) | 0.01 mg/mL | Room temperature | [6] |
Ethanol | 30-50 mg/mL | Room temperature to 25°C | [7] [8] |
DMSO | 20 mg/mL | Room temperature | [7] |
Dimethyl formamide (DMF) | 20 mg/mL | Room temperature | [7] |
Aqueous buffer (ethanol:PBS 1:7) | 0.125 mg/mL | Room temperature | [7] |
The partition coefficient of ethinyl estradiol represents a critical parameter for understanding its biopharmaceutical behavior and environmental fate. The octanol-water partition coefficient (Log P) values reported in the literature range from 3.67 to 4.2, with the most reliable determination being Log P = 4.15 using OECD Test Guideline 305 methodology [10] [11]. This high partition coefficient indicates strong lipophilic character, which directly impacts the compound's pharmacokinetic properties and environmental persistence.
Environmental studies consistently report Log Kow values in the range of 3.67 to 4.2 [5] [12], confirming the compound's tendency to associate with organic matter and accumulate in lipid-rich environments. The bioconcentration factor (BCF) of 264 in Lepomis macrochirus (Bluegill sunfish) demonstrates the compound's potential for bioaccumulation in aquatic organisms [10] [11]. The Log Koc value of 3.86 indicates moderate to strong sorption to soil organic carbon, influencing its environmental mobility and persistence [10].
From a biopharmaceutical perspective, ethinyl estradiol is classified as either BCS Class 3 or Class 1, depending on the specific regulatory interpretation [2] [13]. Despite its low aqueous solubility, the compound is considered highly soluble per BCS guidance when administered at the low doses typical of pharmaceutical formulations [13]. The bioavailability of ethinyl estradiol is reported as 40% [6], which is significantly higher than that of natural estradiol due to the ethinyl substitution that confers resistance to first-pass metabolism.
Property | Value | Method/Species | Reference |
---|---|---|---|
Log P (Octanol-water) | 4.15 | OECD Test Guideline 305 | [10] [11] |
Log P (Environmental studies) | 3.67-4.2 | Range from multiple studies | [5] [12] |
Bioconcentration factor (BCF) | 264 | Lepomis macrochirus (Bluegill sunfish) | [10] [11] |
Log Koc (Soil distribution) | 3.86 | Environmental distribution | [10] |
Biopharmaceutical Classification | Class 3/1 | FDA classification | [2] [13] |
Bioavailability | 40% | Pharmacokinetic studies | [6] |
The spectroscopic properties of ethinyl estradiol provide distinctive fingerprints for identification, quantification, and structural characterization. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that are utilized extensively in analytical applications. The primary absorption maximum occurs at 281 nanometers in methanol [7], representing the aromatic A-ring transitions typical of estrogenic compounds. Additional detection wavelengths of 275 nanometers and 280 nanometers are commonly employed for analytical determinations [14] [15], while alternative wavelengths of 210 nanometers and 225 nanometers provide enhanced sensitivity for specific applications [14] [15].
Fluorescence spectroscopy offers increased sensitivity for ethinyl estradiol detection and quantification. Optimal excitation wavelengths are reported at 280 nanometers and 285 nanometers, with corresponding emission maxima at 310 nanometers and 315 nanometers [14] [16]. These fluorescence properties enable detection at lower concentrations than achievable with conventional UV-visible absorption spectroscopy.
Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about functional groups present in ethinyl estradiol. The most prominent feature is a broad hydroxyl stretching band spanning from 3436 to 3227 wavenumbers, characteristic of the phenolic and alcoholic hydroxyl groups in the molecular structure [17]. The distinctive ethynyl group produces a characteristic terminal alkyne carbon-carbon triple bond stretching vibration at 2109 wavenumbers [18], which serves as a unique identifier for ethinyl estradiol compared to natural estrogens.
Raman spectroscopy offers complementary vibrational information with unique advantages for solid-state analysis. The ethynyl carbon-carbon triple bond stretching appears at 2109 wavenumbers in Raman spectra [18], consistent with FTIR observations. A characteristic fingerprint peak at 597 wavenumbers provides specific identification capability [18]. The hydroxyl stretching region in Raman spectroscopy reveals multiple peaks at 3315, 3507, and 3547 wavenumbers, reflecting different hydroxyl environments within the crystal structure [18]. The sharp peak at 3315 wavenumbers is particularly diagnostic, as it corresponds specifically to the terminal alkyne hydrogen [18].
Technique | Wavelength/Wavenumber | Assignment/Notes | Reference |
---|---|---|---|
UV-Visible (λmax) | 281 nm | Maximum absorption in methanol | [7] |
UV-Visible (detection) | 275 nm, 280 nm | Analytical detection wavelengths | [14] [15] |
Fluorescence (excitation) | 280 nm, 285 nm | Fluorescence excitation wavelengths | [14] [16] |
Fluorescence (emission) | 310 nm, 315 nm | Fluorescence emission wavelengths | [14] [16] |
FTIR (OH stretching) | 3436-3227 cm⁻¹ | Broad OH stretching band | [17] |
FTIR (C≡C stretching) | 2109 cm⁻¹ | Terminal alkyne C≡C stretching | [18] |
Raman (ethynyl C≡C) | 2109 cm⁻¹ | Distinctive ethynyl group marker | [18] |
Raman (characteristic) | 597 cm⁻¹ | Characteristic fingerprint peak | [18] |
Raman (OH stretching) | 3315, 3507, 3547 cm⁻¹ | Multiple OH environments | [18] |
Irritant;Health Hazard;Environmental Hazard